molecular formula C18H19ClN4O2S B2785320 2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216810-21-7

2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2785320
CAS RN: 1216810-21-7
M. Wt: 390.89
InChI Key: ASEJTDWLASFHQO-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif . It also contains a carboxamide group, which is a common functional group in medicinal chemistry .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure containing a five-membered thiophene ring fused with a six-membered pyridine ring . It also contains a carboxamide group, which can form hydrogen bonds with a variety of enzymes and proteins .


Chemical Reactions Analysis

The compound, due to the presence of the carboxamide group, can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Scientific Research Applications

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S.ClH/c1-2-22-8-7-13-14(10-22)25-18(15(13)16(20)23)21-17(24)12-5-3-11(9-19)4-6-12;/h3-6H,2,7-8,10H2,1H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEJTDWLASFHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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